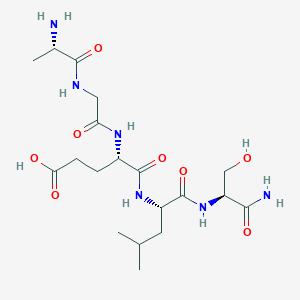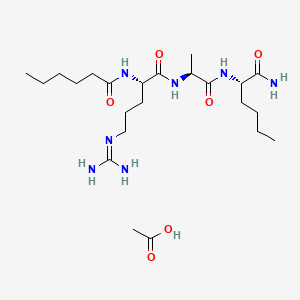
(S)-3-Z-Amino-1-diazo-5-methyl-2-hexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Z-Amino-1-diazo-5-methyl-2-hexanone is a unique organic compound characterized by its diazo group and amino functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Z-Amino-1-diazo-5-methyl-2-hexanone typically involves the diazotization of an appropriate amine precursor. The reaction conditions often require a low-temperature environment to stabilize the diazo group. Common reagents used in this synthesis include sodium nitrite and hydrochloric acid, which facilitate the formation of the diazo compound from the corresponding amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the compound, making it suitable for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Z-Amino-1-diazo-5-methyl-2-hexanone undergoes various chemical reactions, including:
Oxidation: The diazo group can be oxidized to form corresponding oxides.
Reduction: Reduction of the diazo group can yield amines or other reduced products.
Substitution: The diazo group can be substituted by nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the diazo group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
(S)-3-Z-Amino-1-diazo-5-methyl-2-hexanone has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (S)-3-Z-Amino-1-diazo-5-methyl-2-hexanone exerts its effects involves the interaction of its diazo group with various molecular targets. The diazo group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their function and activity. This interaction can modulate biochemical pathways, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-Amino-1-diazo-5-methyl-2-hexanone: Lacks the Z-configuration, resulting in different reactivity and applications.
®-3-Z-Amino-1-diazo-5-methyl-2-hexanone: The R-configuration alters its interaction with biological targets.
3-Z-Amino-1-diazo-5-methyl-2-hexanone: Without the stereochemistry, it exhibits different chemical properties.
Propriétés
IUPAC Name |
benzyl N-[(3S)-1-diazo-5-methyl-2-oxohexan-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-11(2)8-13(14(19)9-17-16)18-15(20)21-10-12-6-4-3-5-7-12/h3-7,9,11,13H,8,10H2,1-2H3,(H,18,20)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLLUKYDQHKTCV-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








